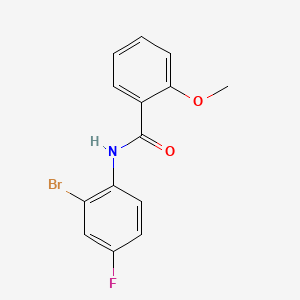

N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide

Description

N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide (IUPAC name: this compound; molecular weight: 324.15 g/mol) is a halogenated benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 2-bromo-4-fluoroaniline moiety via an amide bond . Its structure features electron-withdrawing substituents (bromo and fluoro) on the aromatic ring of the aniline group and an electron-donating methoxy group on the benzamide ring. The compound is commercially available with 97% purity, and its synthesis likely involves coupling 2-methoxybenzoyl chloride with 2-bromo-4-fluoroaniline under standard amidation conditions .

Properties

IUPAC Name |

N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(16)8-11(12)15/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEPLYNHBLSXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide typically involves the reaction of 2-bromo-4-fluoroaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Crystallographic Insights

4-Bromo-N-(2-nitrophenyl)benzamide (Compound I)

- Structure : Features a nitro group (strong electron-withdrawing) at the 2-position of the aniline ring and a bromo group at the 4-position of the benzamide.

- Crystallography : The asymmetric unit contains two molecules (A and B) with distinct dihedral angles between the aromatic rings (59.3° for A, 68.0° for B) . In contrast, the target compound’s crystal structure (if resolved) would likely show different packing motifs due to the absence of nitro groups and the presence of a methoxy group.

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Structure : Combines a nitro group (2-position) and a methoxy group (4-position) on the aniline ring.

- Comparison : The methoxy group in 4MNB donates electron density, partially counteracting the nitro group’s electron-withdrawing effects. This contrasts with the target compound, where the methoxy group on the benzamide ring may stabilize the amide bond through resonance .

N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide

- Structure : Replaces the halogenated aniline group with a 2-indenyl moiety.

- Comparison : The target compound’s halogenated aromatic system may confer distinct binding interactions, but its biological activity remains uncharacterized in the literature.

YM-43611

- Structure: A 2-methoxybenzamide derivative with a 5-chloro substituent and a cyclopropanecarbonylamino group.

- Activity : Acts as a potent dopamine D3/D4 receptor antagonist .

- Comparison : The target compound’s bromo and fluoro substituents could influence receptor affinity, but structural modifications would be required to target dopamine receptors.

Physicochemical and Spectroscopic Properties

N-(4-bromo-2-fluorophenyl)-2,4-bis(methyloxy)benzamide

- Structure : Contains two methoxy groups (2- and 4-positions) on the benzamide ring.

- Properties : The additional methoxy group increases molecular weight (354.17 g/mol vs. 324.15 g/mol) and enhances solubility in polar solvents due to greater electron donation .

N-(4-Fluorobenzyl)-2-methoxybenzamide (28b)

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(2-bromo-4-fluorophenyl)-2-methoxybenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antioxidant and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHBrFNO

Molecular Weight : Approximately 305.15 g/mol

Structure : The compound features a brominated and fluorinated phenyl ring along with a methoxy group, which contribute to its biological properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The halogen substituents (bromine and fluorine) enhance the compound's lipophilicity and reactivity, allowing it to bind effectively to enzyme active sites or receptors. This binding can inhibit enzymatic activity or modulate receptor functions, leading to various biological effects.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress linked to numerous diseases, including cancer. Research indicates that compounds similar to this compound exhibit significant antioxidant activity.

- Mechanism : The compound may reduce reactive oxygen species (ROS) levels in cells, protecting against oxidative damage. Studies have shown that related bromophenol derivatives can ameliorate H₂O₂-induced oxidative stress in keratinocyte cell lines (HaCaT) by enhancing the expression of antioxidant proteins like TrxR1 and HO-1 without affecting Nrf2 expression .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies, demonstrating cytotoxic effects against different cancer cell lines.

- Cell Viability : In vitro assays revealed that certain bromophenol derivatives could inhibit the viability of leukemia K562 cells and induce apoptosis without altering the cell cycle distribution. This suggests a targeted mechanism of action beneficial for cancer therapy .

- Comparative Studies : A study comparing various derivatives found that specific substitutions on the phenyl ring significantly influenced antiproliferative activity. Compounds with methoxy or hydroxy groups showed enhanced activity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 1.2 to 5.3 μM depending on structural modifications .

Study 1: Antioxidant Properties

A study conducted on bromophenol derivatives indicated that these compounds could significantly reduce oxidative stress markers in HaCaT cells. The results highlighted the potential for developing therapeutic agents targeting oxidative stress-related conditions.

Study 2: Anticancer Efficacy

In another study focusing on the anticancer properties of similar compounds, researchers observed that specific structural modifications led to increased cytotoxicity against various cancer cell lines, including breast and leukemia cancers. The findings suggest that this compound could be a promising candidate for further investigation in cancer therapies.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-bromophenyl)-2-fluorobenzamide | CHBrFNO | Contains one fluorine atom |

| N-(3-bromo-4-fluorophenyl)-2-chloroacetamide | CHBrClF | Different positioning of bromine and fluorine |

| N-(4-bromo-3-fluorophenyl)-2-chloroacetamide | CHBrClF | Variation in fluorine positioning |

The distinct arrangement of halogen substituents in this compound enhances its reactivity and biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.